molecular formula C20H19ClN4OS2 B2647365 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 864919-00-6

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2647365
CAS RN: 864919-00-6
M. Wt: 430.97
InChI Key: LWLJDUXLTZMMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19ClN4OS2 and its molecular weight is 430.97. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiadiazole derivatives have been extensively studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations indicate that these compounds can significantly inhibit the corrosion of metals such as iron. This application is crucial for extending the lifespan of metal structures and components in various industries (Kaya et al., 2016).

Antimicrobial and Anticancer Activity

Some thiadiazole derivatives have demonstrated promising antimicrobial and anticancer activities. For instance, certain synthesized thiadiazoles and thiazoles incorporating the pyrazole moiety showed significant anticancer effects against breast carcinoma cell lines. This suggests their potential for development into new anticancer drugs (Gomha et al., 2014).

Molecular Docking and Computational Studies

The synthesis and characterization of thiadiazole derivatives have been complemented by computational studies, such as density functional theory (DFT) calculations and molecular docking. These studies help in understanding the interactions between these compounds and biological targets, providing insights into their potential pharmaceutical applications (Shahana & Yardily, 2020).

Synthesis and Chemical Properties

Research on the facile synthesis of thiadiazole derivatives reveals their diverse chemical properties and potential applications in creating more effective and selective agents for various scientific and industrial applications. These studies focus on developing new synthetic routes and characterizing the resultant compounds to explore their practical uses (Joshi et al., 1986).

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS2/c21-17-9-5-4-8-16(17)19-22-20(28-23-19)27-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJDUXLTZMMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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